molecular formula C12H16ClNO B12310444 N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B12310444
M. Wt: 225.71 g/mol
InChI Key: VQVNKMZNWRUUJA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-chloro-4-methylaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures high yields and purity . The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with minimal by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is unique due to its specific combination of a chloro-substituted phenyl ring and an oxolane ring

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16ClNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

VQVNKMZNWRUUJA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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